molecular formula C5H6FN3O B072026 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one CAS No. 1597-36-0

2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one

Cat. No. B072026
CAS RN: 1597-36-0
M. Wt: 143.12 g/mol
InChI Key: XTQWOAPXKGZVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one (AFMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. AFMP is a pyrimidine derivative that is structurally similar to other pyrimidine-based drugs, such as 5-fluorouracil and cytarabine.

Mechanism Of Action

The exact mechanism of action of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one is not fully understood, but it is believed to act by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one can prevent the growth and proliferation of cancer cells and viruses. Additionally, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy homeostasis.

Biochemical And Physiological Effects

2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the replication of viruses. Additionally, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one is its high potency, allowing for the use of lower concentrations in lab experiments. Additionally, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has a relatively simple chemical structure, making it easy to synthesize and modify for use in drug development. However, one limitation of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for research on 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one. One area of interest is the development of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one-based drugs for the treatment of cancer and viral infections. Additionally, further investigation into the mechanism of action of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one could lead to the discovery of new targets for drug development. Finally, studies on the potential side effects and toxicity of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one will be important for its safe use in clinical settings.
Conclusion:
In conclusion, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one is a promising chemical compound with potential applications in drug development. Its anticancer, antiviral, and anti-inflammatory properties make it a promising candidate for the treatment of a variety of diseases. Further research into the synthesis, mechanism of action, and potential applications of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one will be important for its future use in clinical settings.

Synthesis Methods

2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one can be synthesized using a variety of methods, including the reaction of 2,6-dichloropyrimidine with ethyl trifluoroacetate and ammonia in the presence of a catalyst. Another method involves the reaction of 2,6-dichloropyrimidine with ethyl trifluoroacetate and sodium azide in the presence of a catalyst. Both methods result in the formation of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one with high yields.

Scientific Research Applications

2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been studied extensively for its potential use in drug development. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has also been investigated for its potential use in the treatment of viral infections, such as influenza and HIV. Additionally, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

1597-36-0

Product Name

2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one

Molecular Formula

C5H6FN3O

Molecular Weight

143.12 g/mol

IUPAC Name

2-amino-4-(fluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C5H6FN3O/c6-2-3-1-4(10)9-5(7)8-3/h1H,2H2,(H3,7,8,9,10)

InChI Key

XTQWOAPXKGZVAP-UHFFFAOYSA-N

Isomeric SMILES

C1=C(NC(=NC1=O)N)CF

SMILES

C1=C(N=C(NC1=O)N)CF

Canonical SMILES

C1=C(NC(=NC1=O)N)CF

Origin of Product

United States

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